molecular formula C10H14ClN3O B1394829 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine CAS No. 1219967-35-7

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine

Cat. No. B1394829
CAS RN: 1219967-35-7
M. Wt: 227.69 g/mol
InChI Key: BXXXJQIFQFBORH-UHFFFAOYSA-N
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Description

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine (6-Cl-THPPM) is an organic compound that has been used in various scientific research applications. It is a member of the pyrimidinamine family, which is composed of compounds that contain a nitrogen-containing six-membered ring with two nitrogen atoms. 6-Cl-THPPM is known to have various biochemical and physiological effects and has been used in laboratory experiments to investigate various biological processes.

Scientific Research Applications

1. Application in Cognitive Disorders

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine has been identified as a novel PDE9A inhibitor, used in the treatment of cognitive disorders. It exhibits procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its efficacy in elevating cGMP in cerebral spinal fluid, making it a potential tool for diseases associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).

2. Use in Corrosion Inhibition

Research has also explored the use of pyrazolopyridine derivatives, which include the this compound structure, as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated mixed-type corrosion inhibition properties (Dandia et al., 2013).

3. In Polymer Synthesis

This compound has been involved in the synthesis of alternating copolymers with maleic anhydride, showing properties similar to natural polynucleotides. These polymers exhibited unique physicochemical properties, such as hypochromicity and strong excimer fluorescence, making them of interest in polymer science (Han et al., 1996).

4. In Cancer Research

Compounds derived from tetrahydropyran and dihydropyran structures, related to this compound, have been synthesized for their cytotoxic properties. These compounds showed potential as leads for chemical modifications and biological studies in cancer research (Miranda et al., 2006).

5. As a Potential Herbicidal Agent

Derivatives of this compound have shown potential as herbicidal agents. Compounds isolated from fungus Colletotrichum higginsianum demonstrated phytotoxic effects, indicating potential application in agricultural sciences (Masi et al., 2017).

properties

IUPAC Name

6-chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-5-10(14-7-13-9)12-6-8-1-3-15-4-2-8/h5,7-8H,1-4,6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXXJQIFQFBORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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